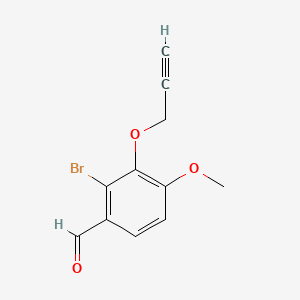
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves the alkylation of the corresponding phenol with propargyl bromide. A common method includes dissolving the phenol in dry dimethylformamide (DMF) and adding cesium carbonate (Cs2CO3) as a base. Propargyl bromide is then added to the mixture, and the reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is diluted with ether and washed with brine to remove DMF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cycloisomerization: The prop-2-yn-1-yloxy group can participate in cycloisomerization reactions, especially in the presence of catalysts like gold nanoparticles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action for 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde largely depends on its functional groups:
Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.
Bromine Atom: Can participate in substitution reactions, making the compound reactive towards nucleophiles.
Prop-2-yn-1-yloxy Group: Can undergo cycloisomerization, affecting the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
- 2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the combination of its functional groups, which provide a diverse range of reactivity. The presence of both a bromine atom and a prop-2-yn-1-yloxy group allows for unique substitution and cycloisomerization reactions, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C11H9BrO3 |
|---|---|
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
2-bromo-4-methoxy-3-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H9BrO3/c1-3-6-15-11-9(14-2)5-4-8(7-13)10(11)12/h1,4-5,7H,6H2,2H3 |
InChI-Schlüssel |
DNBYNBPLTDCMLX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=O)Br)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


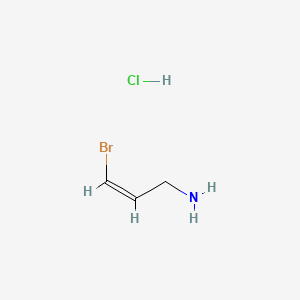
![Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464336.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13464337.png)
![3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
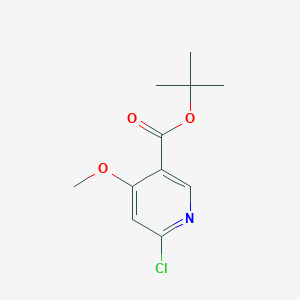
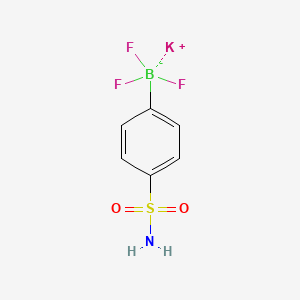
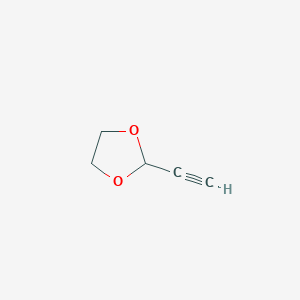

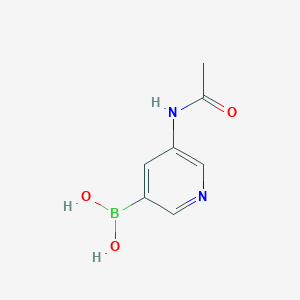
![1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13464381.png)
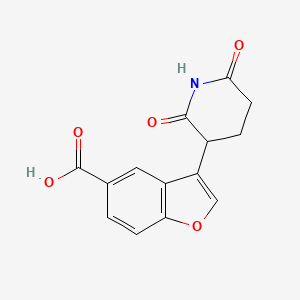
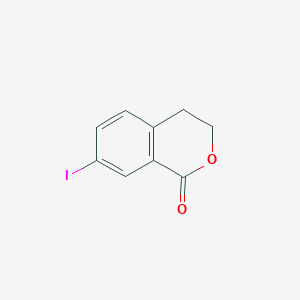
![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)

